molecular formula C8H12FN3O2 B13098298 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Cat. No.: B13098298
M. Wt: 201.20 g/mol
InChI Key: LBMQKSGOTJEIPL-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative with the molecular formula C8H12FN3O2 and a molecular weight of 201.20 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethoxy and fluoroethoxy groups under basic conditions . The reaction mixture is usually stirred at room temperature or under reflux conditions in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and butanol are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as protein kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and fluoroethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H12FN3O2

Molecular Weight

201.20 g/mol

IUPAC Name

4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C8H12FN3O2/c1-2-13-7-6(10)8(12-5-11-7)14-4-3-9/h5H,2-4,10H2,1H3

InChI Key

LBMQKSGOTJEIPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=N1)OCCF)N

Origin of Product

United States

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